molecular formula C10H9NO3 B8753239 Ethyl furo[3,2-b]pyridine-5-carboxylate

Ethyl furo[3,2-b]pyridine-5-carboxylate

Cat. No.: B8753239
M. Wt: 191.18 g/mol
InChI Key: LXGXPIDRKBDKNB-UHFFFAOYSA-N
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Description

Contextualization of Fused Heterocycles in Organic Chemistry

Fused heterocyclic compounds, which feature two or more rings sharing atoms, form a cornerstone of modern organic and medicinal chemistry. The fusion of different heterocyclic rings creates unique scaffolds with distinct three-dimensional shapes and electronic properties, making them privileged structures in the design of novel therapeutic agents and functional materials.

The furan (B31954) and pyridine (B92270) rings are two of the most significant heterocyclic systems in chemical research.

Furan: This five-membered aromatic heterocycle, containing one oxygen atom, is a core component of numerous natural products and synthetic molecules with a wide array of biological activities. researchgate.netmdpi.com The furan nucleus is often incorporated into drug candidates to enhance biological activity, metabolic stability, or pharmacokinetic properties. mdpi.com Its derivatives are integral to medications with antiviral, anti-inflammatory, anticancer, and antibacterial properties. researchgate.net The high reactivity of the furan ring also makes it a versatile building block in organic synthesis. nih.gov

Pyridine: As a six-membered aromatic heterocycle containing one nitrogen atom, pyridine is a fundamental scaffold in medicinal chemistry. ekb.egmdpi.com Its derivatives are found in a vast range of pharmaceuticals and natural products, including essential vitamins. ekb.egnih.gov The pyridine moiety is often involved in crucial biological interactions, and its derivatives are known to exhibit activities such as anticancer, antibacterial, and anti-inflammatory effects. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological processes.

The combination of these two rings into a fused system offers the potential for novel chemical entities with unique properties.

The Furo[3,2-b]pyridine (B1253681) system is an aromatic heterocyclic compound resulting from the fusion of a furan ring and a pyridine ring. rsc.org This fusion can result in six possible isomers, with the Furo[3,2-b]pyridine structure being an analogue of quinoline. semanticscholar.org The core architecture consists of the furan's oxygen atom adjacent to the pyridine ring's fusion point, creating a compact, planar scaffold with a specific distribution of electrons. This structure serves as a template for developing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Table 1: Properties of the Parent Furo[3,2-b]pyridine Ring System

Property Value
Chemical Formula C₇H₅NO
Molar Mass 119.12 g/mol
IUPAC Name furo[3,2-b]pyridine

| Structure | A fused bicyclic aromatic system |

Historical Perspective on the Development of Furo[3,2-b]pyridine Chemistry

The development of synthetic routes to furopyridines has been a subject of interest for decades, driven by the potential biological activities of these fused systems.

The synthesis of furopyridines has historically presented challenges due to the instability of the furan ring under the strongly acidic conditions often required for classical pyridine ring formation methods. semanticscholar.org Early synthetic strategies for related furopyridine isomers, such as the furo[3,2-c]pyridines, involved methods like the Curtius rearrangement of 3-(2-furyl)acryloyl azide. researchgate.net For the broader class of furopyridines, initial approaches often involved constructing one ring onto the other. Methodologies included nucleophilic aromatic substitution on halopyridines followed by ring closure and palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulation. nih.gov These foundational efforts paved the way for more refined and efficient synthetic protocols.

Research into furo[3,2-b]pyridine derivatives has evolved significantly, moving from a primary focus on synthesis to an intensive exploration of their pharmacological applications. Modern research has identified the furo[3,2-b]pyridine core as a valuable scaffold for developing potent and selective inhibitors of various biological targets. nih.gov

Recent trends highlight the development of these derivatives as:

Anticancer Agents: Compounds with the furo[3,2-b]pyridine framework have demonstrated promising anticancer properties, showing cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Kinase Inhibitors: The scaffold has been successfully utilized to create highly selective inhibitors of specific kinases, which are crucial targets in cancer and inflammatory disease research.

Modulators of Cellular Pathways: Derivatives have been identified as effective modulators of important signaling pathways, such as the Hedgehog pathway, which is implicated in developmental biology and cancer.

This evolution has been supported by the development of advanced synthetic methods, including palladium-copper catalysis and diversity-oriented synthesis, which allow for the efficient creation of libraries of compounds for biological screening. rsc.orgnih.gov

Rationale for Focused Investigation on Ethyl Furo[3,2-b]pyridine-5-carboxylate

While direct research on this compound is not extensively detailed in published literature, its importance can be inferred from its chemical structure and the established roles of similar compounds in medicinal chemistry. The primary rationale for its focused investigation lies in its utility as a versatile synthetic intermediate or building block for the creation of more complex, biologically active molecules.

The ethyl carboxylate group (-COOEt) at the 5-position of the furo[3,2-b]pyridine ring system is a key functional handle. This ester group can be readily transformed into a variety of other functional groups, providing a strategic entry point for generating a diverse library of derivatives. For instance, similar ethyl ester derivatives of related heterocyclic systems, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serve as crucial precursors for the synthesis of fused pyrimidine (B1678525) hybrids with potential therapeutic applications. researchgate.net

The synthetic transformations available for an ethyl ester of this nature include:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amides.

Reduction: Transformation into a primary alcohol, which can be further modified.

Transesterification: Reaction with other alcohols to form different esters.

Reaction with Nucleophiles: Direct reaction with amines to form amides or with organometallic reagents.

This chemical versatility allows researchers to systematically modify the structure of the furo[3,2-b]pyridine scaffold and conduct structure-activity relationship (SAR) studies. By creating and testing a series of derivatives originating from this compound, chemists can identify the specific structural features required for optimal interaction with a biological target, ultimately leading to the discovery of new drug candidates. The investigation of this specific compound is therefore a strategic step in harnessing the full therapeutic potential of the furo[3,2-b]pyridine chemical space.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Furan
Pyridine
Furo[3,2-b]pyridine
Quinoline
3-(2-furyl)acryloyl azide

Importance of the Ethyl Carboxylate Moiety in Chemical Transformations

The ethyl carboxylate group (-COOEt) at the 5-position of the furo[3,2-b]pyridine ring is a critical functional handle that opens up a vast array of possibilities for chemical modification. This ester group can be readily transformed into a variety of other functional groups, making it an invaluable tool for the synthesis of diverse derivatives.

One of the most fundamental transformations of the ethyl carboxylate group is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of a hydroxide (B78521) salt such as sodium hydroxide or potassium hydroxide. The resulting carboxylic acid serves as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

The ethyl carboxylate can also undergo reduction to a primary alcohol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can be further modified, for example, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Another important reaction is transesterification , where the ethyl group is exchanged for another alkyl or aryl group by reacting the ester with an excess of the corresponding alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility and reactivity.

Furthermore, the ethyl carboxylate can participate in condensation reactions . For instance, it can react with amines to form amides, a crucial linkage in many biologically active molecules. This amidation can be performed directly, often at elevated temperatures, or by first converting the ester to the more reactive acyl chloride or by using coupling agents.

Below is a table summarizing some of the key chemical transformations of the ethyl carboxylate moiety:

TransformationReagents and ConditionsProduct Functional Group
HydrolysisAqueous NaOH or KOH, heatCarboxylic Acid (-COOH)
ReductionLiAlH4 in an ether solventPrimary Alcohol (-CH2OH)
TransesterificationR'OH, acid or base catalystEster (-COOR')
AmidationR'NH2, heat or coupling agentsAmide (-CONHR')
HydrazinolysisHydrazine (B178648) hydrate (B1144303) (N2H4·H2O), heatHydrazide (-CONHNH2)

These transformations highlight the versatility of the ethyl carboxylate group, enabling the synthesis of a wide range of derivatives with potentially new and interesting properties.

Potential as a Synthetic Building Block and Key Intermediate

The combination of the biologically relevant furo[3,2-b]pyridine core and the versatile ethyl carboxylate functional group makes this compound a highly valuable synthetic building block and key intermediate. Its utility is demonstrated in its potential to serve as a starting material for the construction of more complex molecules with tailored properties.

For instance, the carboxylic acid obtained from the hydrolysis of the ester can be coupled with various amines to generate a library of amide derivatives. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

The ability to introduce different functional groups through the transformations of the ethyl carboxylate allows for the exploration of a wide chemical space. For example, the conversion to an aldehyde via reduction and subsequent oxidation provides a reactive site for the formation of carbon-carbon bonds through reactions like the Wittig or Grignard reactions. This enables the attachment of various substituents to the furo[3,2-b]pyridine core, further diversifying the molecular architecture.

Research on related heterocyclic systems, such as ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters, has shown that the ester group can be a key site for modifications leading to new antibacterial agents. nih.gov In these studies, the ester was saponified to the carboxylic acid, which was then further derivatized. nih.gov Similarly, studies on ethyl 2H-furo[3,2-b]pyrrole-5-carboxylates have demonstrated the utility of the ester group in various chemical transformations, including formylation and nitration of the heterocyclic ring. cas.cz

The strategic placement of the ethyl carboxylate on the furo[3,2-b]pyridine scaffold allows for the synthesis of compounds that can be used as probes to study biological processes or as lead compounds in drug discovery programs. The reactivity of both the heterocyclic core and the ester group can be exploited to create molecules with specific three-dimensional shapes and electronic properties designed to interact with particular biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-3-4-9-7(11-8)5-6-14-9/h3-6H,2H2,1H3

InChI Key

LXGXPIDRKBDKNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)OC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl Furo 3,2 B Pyridine 5 Carboxylate and Its Core

Strategies for Constructing the Furo[3,2-b]pyridine (B1253681) Core

The assembly of the fused furo[3,2-b]pyridine ring system is a critical aspect of the synthesis of its derivatives. Chemists have devised several elegant strategies that involve either building the furan (B31954) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring from a furan precursor. Tandem reactions that form both rings in a single operational sequence have also been explored.

Furan Ring Formation from Preformed Pyridine Derivatives

A common and effective strategy for the synthesis of the furo[3,2-b]pyridine core involves the annulation of a furan ring onto a suitably substituted pyridine derivative. This approach leverages the well-established chemistry of pyridines to introduce the necessary functionalities for the subsequent furan ring closure.

One notable example is the synthesis of 2-substituted furo[3,2-b]pyridines starting from 3-chloro-2-hydroxypyridine (B189369). researchgate.netnih.gov This method involves a sequential one-pot reaction that includes a C-C coupling followed by a C-O bond-forming cyclization. researchgate.netnih.gov The key steps typically involve a Sonogashira coupling of the 3-chloropyridine (B48278) derivative with a terminal alkyne, followed by an intramolecular cyclization of the resulting 3-alkynyl-2-hydroxypyridine intermediate. The use of ultrasound irradiation in the presence of a Pd/C-Cu catalyst system has been shown to facilitate this transformation efficiently. researchgate.netnih.gov

Table 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines from 3-Chloro-2-hydroxypyridine

Starting Pyridine Alkyne Partner Catalyst System Conditions Product Reference
3-Chloro-2-hydroxypyridine Phenylacetylene 10% Pd/C-CuI-PPh₃-Et₃N Ultrasound, EtOH 2-Phenylfuro[3,2-b]pyridine (B95193) researchgate.netnih.gov

Pyridine Ring Construction from Suitable Furan Derivatives

Conversely, the furo[3,2-b]pyridine core can be assembled by constructing the pyridine ring onto a pre-existing furan scaffold. This approach often utilizes furan-2-carbaldehyde or its derivatives as versatile starting materials. The furan ring provides a template upon which the pyridine ring is built through condensation and cyclization reactions.

For instance, substituted furan-2-carboxaldehydes can react with compounds containing an active methylene (B1212753) group and an amino functionality to construct the pyridine ring. nih.govresearchgate.net A classic example involves the Hantzsch pyridine synthesis or similar multicomponent reactions where the furan-2-carbaldehyde, a β-ketoester, and an ammonia (B1221849) source cyclize to form a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The specific substitution pattern on the furan starting material will dictate the final substitution on the furo[3,2-b]pyridine product.

While direct examples leading to the parent furo[3,2-b]pyridine are not extensively detailed in the provided literature, the general principle of using furan-2-carbaldehydes in pyridine synthesis is a well-established synthetic strategy. nih.govresearchgate.net

Tandem Cyclization and Annulation Reactions

A relevant example, although leading to a more complex benzofuro[3,2-b]furo[2,3-d]pyridine system, demonstrates the power of tandem cyclization. researchgate.net In this synthesis, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo a tandem cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net The reaction proceeds through an initial Thorpe-Ziegler cyclization to form an intermediate aminobenzofuran, which then undergoes an intramolecular condensation to construct the pyridone ring. researchgate.net This type of strategy, where sequential intramolecular reactions lead to the rapid assembly of the heterocyclic core, is a powerful tool in synthetic organic chemistry.

Direct Synthesis Routes to Ethyl Furo[3,2-b]pyridine-5-carboxylate

In addition to building the core and then adding the ester functionality, there are methods that aim to directly install the ethyl carboxylate group during the ring system's formation or through direct functionalization of a pre-formed furo[3,2-b]pyridine-5-carboxylic acid.

Esterification of Furo[3,2-b]pyridine-5-carboxylic Acids

A straightforward and common method for the synthesis of this compound is the esterification of the corresponding furo[3,2-b]pyridine-5-carboxylic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.comgoogle.com

The Fischer esterification is a classic example of this transformation, where a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to catalyze the reaction. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is often used, and the water formed during the reaction can be removed. masterorganicchemistry.com

Table 2: General Conditions for Fischer Esterification

Carboxylic Acid Alcohol Acid Catalyst Key Features Reference
Furo[3,2-b]pyridine-5-carboxylic Acid Ethanol H₂SO₄ or HCl Equilibrium reaction, excess alcohol used to drive to completion. masterorganicchemistry.comgoogle.com

Alternative esterification methods that avoid strong mineral acids have also been developed, such as using solid acid catalysts or other activating agents. nih.govrug.nl

Cyclization Reactions Involving Ethyl 2-(2-furyl)acetate Derivatives

A potential strategy could involve a condensation reaction of ethyl 2-(2-furyl)acetate with a suitable three-carbon component that already contains the nitrogen atom. For instance, reaction with a β-enaminone or a related species could lead to the formation of the pyridine ring through a Michael addition followed by intramolecular condensation and aromatization. The specific reagents and conditions would need to be carefully selected to favor the desired regiochemistry of the cyclization to yield the furo[3,2-b]pyridine isomer.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. In the context of fused pyridine derivatives, microwave irradiation has been successfully employed to drive reactions that might otherwise require prolonged heating under conventional conditions.

For instance, the synthesis of various pyridine derivatives has been achieved through microwave-assisted multi-component reactions. ekb.egeurekaselect.com One notable application involves a one-pot, three-component synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, where ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as a key precursor. researchgate.net In this process, the reaction of the aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal (DMF-DMA), and various amines was evaluated under both traditional heating and microwave irradiation. The study found that optimal conditions were achieved using microwave heating in dioxane at 110 °C, significantly reducing reaction times from hours to just 40-60 minutes while affording good to excellent yields of the target fused pyrimidine (B1678525) hybrids. researchgate.net

Although direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of this technique to analogous thieno[2,3-b]pyridine (B153569) and other heterocyclic systems strongly suggests its potential utility. The principles of rapid heating and efficient energy transfer are broadly applicable and could be adapted for key cyclization or functionalization steps in the synthesis of the furo[3,2-b]pyridine core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrimidine Hybrids

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8 hours40-60 minutes
Solvent DioxaneDioxane
Temperature 110 °C110 °C
Yield Moderate to ExcellentGood to Excellent
Efficiency LowerSignificantly Higher
Data sourced from a study on related thieno[2,3-b]pyridine derivatives. researchgate.net

Phase-Transfer Catalysis in Furo[3,2-b]pyrrole-5-carboxylate Synthesis

Phase-transfer catalysis (PTC) is a valuable synthetic method that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved by a catalyst that transfers one reactant across the phase interface, allowing the reaction to proceed. PTC offers advantages such as mild reaction conditions, reduced need for anhydrous solvents, and operational simplicity.

While the outline specifies furo[3,2-b]pyrrole (B145914) -5-carboxylate, the principles are demonstrated in the synthesis of the isomeric furo[2,3-b]pyrrole system. In one study, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was successfully alkylated to produce 6-methyl and 6-benzyl derivatives using phase-transfer catalysis conditions. mdpi.com This N-alkylation reaction highlights the utility of PTC in modifying the heterocyclic core. The catalyst, typically a quaternary ammonium (B1175870) salt, transports the deprotonated pyrrole anion from a solid or aqueous phase into the organic phase containing the alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide), enabling the substitution reaction to occur efficiently. mdpi.com

The application of PTC to the furo[3,2-b]pyridine system, while not explicitly detailed for the title compound, can be inferred for analogous transformations. For instance, N-alkylation of a potential precursor or modification of substituents on the heterocyclic frame could be facilitated by PTC, avoiding harsh reaction conditions that might compromise the integrity of the furo[3,2-b]pyridine core.

Advanced Synthetic Techniques and Optimization

The construction and functionalization of the furo[3,2-b]pyridine scaffold often require sophisticated synthetic strategies to achieve desired substitution patterns and yields. Advanced techniques focus on catalytic processes, regiochemical control, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions for Furo[3,2-b]pyridine Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methods have been extensively applied to the synthesis and functionalization of furo[3,2-b]pyridine derivatives.

A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a sequential Sonogashira C-C coupling followed by a C-O bond-forming heteroannulation. nih.govresearchgate.netbenthamdirect.com This reaction couples 3-chloro-2-hydroxypyridine with various terminal alkynes. The process is catalyzed by a Pd/C-CuI system in the presence of a phosphine (B1218219) ligand and a base, with ultrasound irradiation used to enhance the reaction rate. nih.govresearchgate.net This methodology provides direct access to furo[3,2-b]pyridines functionalized at the 2-position.

Another powerful approach involves the intramolecular cyclization of appropriately substituted pyridine precursors. One study describes the preparation of 2,3,5-trisubstituted-furo[3,2-b]pyridines via a Pd(0)-catalyzed intramolecular Heck reaction of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This efficient and general approach provides a highly functionalized furo[3,2-b]pyridine ring system in high yields. researchgate.net Furthermore, palladium-catalyzed dual C-H activation has been employed for the synthesis of benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides, demonstrating a highly regioselective oxidative cyclization. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions in Furo[3,2-b]pyridine Synthesis

Reaction TypeStarting MaterialsCatalyst SystemProductReference
Sonogashira Coupling/Heteroannulation 3-chloro-2-hydroxy pyridine, terminal alkyne10% Pd/C-CuI-PPh₃-Et₃N2-substituted furo[3,2-b]pyridines nih.govbenthamdirect.com
Intramolecular Heck Cyclization Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-butenoatePd(0) catalyst2,3,5-trisubstituted-furo[3,2-b]pyridines researchgate.net
Dual C-H Activation/Cyclization 3-Phenoxypyridine 1-oxidePd(OAc)₂Benzofuro[3,2-b]pyridine 1-oxides acs.org

Metal-Free Conditions for Furo[2,3-b]pyridine (B1315467) Derivatives

Driven by the need for more sustainable and cost-effective synthetic methods, research into metal-free reactions has gained significant traction. organic-chemistry.orgnih.gov For the synthesis of furo[2,3-b]pyridines, the isomeric relatives of the title compound, mild, metal-free conditions have been successfully applied to produce a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in yields of 50-91%. researchgate.net Such strategies often rely on base- or acid-mediated cyclizations or rearrangements that avoid the use of transition metals. For example, a base-promoted reaction of 1-arylethylamines with ynones can yield polysubstituted pyridines via direct β-C(sp³)-H functionalization under metal-free conditions. organic-chemistry.org These approaches offer the advantages of avoiding toxic metal residues in the final products and simplifying purification procedures.

Gram-Scale and Scalable Synthesis Protocols

The transition of a synthetic route from laboratory-scale to gram-scale or larger is a crucial step in drug development and chemical probe synthesis. This requires the optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. A concise 4-step synthesis of furo[2,3-b]pyridines, featuring handles for subsequent cross-coupling reactions, has been developed and successfully executed on a multi-gram scale. nih.govchemrxiv.orgresearchgate.net The optimized route required only a single chromatographic purification step, making it highly amenable to scale-up. researchgate.netnih.gov Key to this scalability was the use of robust reactions and the strategic implementation of a tert-butyl ester, which could be cleaved under acidic conditions to facilitate a clean hydrolysis-decarboxylation step, a process that proved variable on a large scale with other ester groups. nih.gov Although this protocol was developed for the furo[2,3-b]pyridine isomer, the principles of minimizing purification steps and employing reliable, high-yielding reactions are directly applicable to developing scalable syntheses for this compound.

Synthesis of Key Precursors and Intermediates for this compound

The efficient synthesis of the target molecule is highly dependent on the accessibility of well-defined precursors and intermediates. These starting materials are typically functionalized furan or pyridine derivatives that are designed to facilitate the desired cyclization and substitution reactions.

The construction of the furo[3,2-b]pyridine scaffold can be approached from either a furan or a pyridine starting point. When commencing with a pyridine precursor, a common strategy involves the use of a 3-hydroxypyridine (B118123) derivative. The hydroxyl group at the 3-position is crucial as it serves as the nucleophile for the formation of the furan ring's oxygen-carbon bond. For the synthesis of this compound, a pyridine ring already bearing the ethyl carboxylate group at the 5-position would be an ideal starting material.

One plausible route to a key pyridine precursor, such as a substituted 2-chloro-3-hydroxypyridine, involves several steps starting from simpler pyridine derivatives. For example, 2,5-dichloronicotinic acid can be converted to its ethyl ester, followed by nucleophilic substitution of the 2-chloro group with a hydroxyl group to yield a functionalized 3-hydroxypyridine. nih.gov

Alternatively, building the pyridine ring onto a furan precursor is also a viable strategy. This can be achieved through various condensation and cyclization reactions. For instance, a functionalized furan-2-carbaldehyde could be reacted with an appropriate amine and a C2-synthon to construct the pyridine ring.

The following table summarizes some key precursors and the general synthetic approaches for their preparation.

Precursor TypeExample PrecursorGeneral Synthetic Approach
Functionalized PyridineEthyl 3-hydroxy-5-methylpyridine-2-carboxylateStarting from a commercially available substituted pyridine, followed by functional group interconversions.
Functionalized Pyridine2-Chloro-3-hydroxypyridineHydrolysis of a corresponding dichloropyridine derivative.
Functionalized Furan2-Acetyl-3-aminofuranSynthesized from simpler furan derivatives through amination and acylation reactions.

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com This electrophilic reagent can introduce a formyl group (-CHO) onto the aromatic ring. wikipedia.orgchemistrysteps.com

In the context of furo[3,2-b]pyridine synthesis, the Vilsmeier-Haack reaction can be envisioned as a method to introduce the precursor to the 5-carboxylate group onto the pre-formed furo[3,2-b]pyridine core. The electron-rich furan portion of the furo[3,2-b]pyridine ring system would be susceptible to electrophilic substitution. Subsequent oxidation of the introduced formyl group to a carboxylic acid, followed by esterification, would yield the desired this compound.

A similar application of the Vilsmeier-Haack reaction has been reported for the formylation of the related furo[2,3-b]pyrrole system, demonstrating the feasibility of this approach for such fused heterocyclic compounds. mdpi.com

The general conditions for a Vilsmeier-Haack reaction are presented in the table below.

ReactionReagentsTypical Conditions
Vilsmeier-Haack FormylationPOCl₃, DMF0 °C to room temperature, followed by aqueous workup

Halogenated intermediates play a pivotal role in the synthesis and functionalization of heterocyclic compounds, including the furo[3,2-b]pyridine core. The introduction of a halogen atom, such as bromine, at a specific position on the ring provides a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

For the synthesis of this compound, a brominated furo[3,2-b]pyridine intermediate could be a key stepping stone. The bromine atom could be introduced at the 5-position of the furo[3,2-b]pyridine core through electrophilic halogenation. Given the electron-rich nature of the furan ring, this position is a likely site for such a reaction.

Once the 5-bromofuro[3,2-b]pyridine (B3034064) is obtained, the ethyl carboxylate group can be introduced via a palladium-catalyzed carbonylation reaction. nih.govresearchgate.netnih.govscispace.comresearchgate.net This reaction involves the treatment of the bromo derivative with carbon monoxide and ethanol in the presence of a palladium catalyst and a suitable ligand. nih.gov

The following table outlines a potential synthetic sequence involving a brominated intermediate.

StepReactionKey ReagentsProduct
1BrominationN-Bromosuccinimide (NBS)5-Bromofuro[3,2-b]pyridine
2Palladium-catalyzed CarbonylationCO, Ethanol, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos)This compound

Chemical Reactivity and Transformations of Ethyl Furo 3,2 B Pyridine 5 Carboxylate

Reactivity of the Furo[3,2-b]pyridine (B1253681) Core System

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, the furo[3,2-b]pyridine system is expected to react preferentially at the electron-rich furan (B31954) moiety. The pyridine (B92270) ring is significantly deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. quimicaorganica.org Electrophilic substitution on an unsubstituted pyridine, when forced under harsh conditions, typically occurs at the 3-position to avoid placing a positive charge on the nitrogen in the reaction intermediate. quora.com

Conversely, the furan ring is highly activated towards electrophilic attack. In the fused furo[3,2-b]pyridine system, this inherent reactivity of the furan ring dominates. Studies on the isomeric furo[3,2-c]pyridine (B1313802) have shown that electrophilic nitration occurs selectively at the 2-position on the furan ring. doi.org By analogy, it is predicted that electrophilic substitution on the furo[3,2-b]pyridine core would also favor positions 2 or 3 of the furan ring. Common electrophilic substitution reactions for such systems include nitration, halogenation, and Friedel-Crafts acylation.

Reaction TypeReagentsPredicted Position of Substitution
NitrationHNO₃/H₂SO₄C-2 or C-3
BrominationBr₂/FeBr₃C-2 or C-3
AcylationRCOCl/AlCl₃C-2 or C-3

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the furo[3,2-b]pyridine core are directed towards the electron-deficient pyridine ring. The nitrogen atom activates the positions ortho and para to it (C-7 and C-5 in this system) for nucleophilic attack. This is because the anionic intermediate (a Meisenheimer complex) formed during the reaction is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com Attack at the meta position (C-6) does not allow for this stabilization and is therefore disfavored. quimicaorganica.org

For ethyl furo[3,2-b]pyridine-5-carboxylate, the C-5 position is already substituted. Therefore, if a suitable leaving group (such as a halide) were present at the C-7 position, it would be the primary site for nucleophilic substitution. quimicaorganica.org The rate of these reactions is significantly enhanced with good leaving groups, with fluorides being particularly reactive, often hundreds of times more so than chlorides. nih.gov

NucleophileLeaving Group at C-7Product
RO⁻ (Alkoxide)Cl, Br, F7-Alkoxy-furo[3,2-b]pyridine derivative
R₂NH (Amine)Cl, Br, F7-Amino-furo[3,2-b]pyridine derivative
SH⁻ (Hydrosulfide)Cl, Br, FFuro[3,2-b]pyridine-7-thiol derivative

Functionalization via C-H Activation

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores, minimizing the need for pre-functionalized starting materials. rsc.org For the furo[3,2-b]pyridine system, C-H activation can be achieved using transition metal catalysis, most notably with palladium. acs.orgnih.gov These methods allow for the direct coupling of aryl groups, alkyl groups, or other functionalities to specific C-H bonds.

The regioselectivity of C-H activation is often guided by the directing effect of existing substituents or the inherent electronic properties of the ring system. In pyridines, C-H functionalization can be directed to various positions depending on the catalyst and reaction conditions. For instance, palladium-catalyzed dual C-H activation has been used in the synthesis of the related benzofuro[3,2-b]pyridine core, demonstrating the viability of this approach on the pyridine portion of the molecule. nih.gov This strategy can be applied to introduce diverse substituents onto the furo[3,2-b]pyridine skeleton, offering a streamlined route to novel derivatives.

Reactions Involving the Ethyl Carboxylate Group

The ethyl carboxylate group at the C-5 position undergoes typical ester reactions, providing a handle for further molecular modification without altering the core heterocyclic structure.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of furo[3,2-b]pyridine-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions through a process known as saponification. Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup, will yield furo[3,2-b]pyridine-5-carboxylic acid. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

ReactionReagentsProduct
Saponification1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺Furo[3,2-b]pyridine-5-carboxylic acid

This hydrolysis is a fundamental step for creating derivatives such as amides or for use in subsequent decarboxylation reactions.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. embrapa.br For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce mthis compound and ethanol (B145695). The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct (ethanol in this case) as it is formed. researchgate.net This method is valuable for synthesizing a variety of ester derivatives with different physical or biological properties.

Original EsterReagent AlcoholCatalystProduct Ester
This compoundMethanol (CH₃OH)H₂SO₄ or NaOCH₃Mthis compound
This compoundIsopropanol ((CH₃)₂CHOH)H₂SO₄ or NaO-iPrIsopropyl furo[3,2-b]pyridine-5-carboxylate
This compoundBenzyl (B1604629) alcohol (BnOH)H₂SO₄ or NaOBnBenzyl furo[3,2-b]pyridine-5-carboxylate

Amidation and Hydrazinolysis

The ester group at the C-5 position is a key site for nucleophilic acyl substitution, allowing for its conversion into amides and hydrazides. These derivatives are often crucial intermediates in the synthesis of more complex molecules with potential biological activity.

Amidation: The reaction of this compound with a primary or secondary amine leads to the formation of the corresponding N-substituted furo[3,2-b]pyridine-5-carboxamide. This transformation typically requires heating and may be catalyzed by acids or bases. Modern methods, such as using boric acid as a catalyst, provide an efficient and environmentally friendly approach for direct amidation, proceeding under milder conditions. orgsyn.org The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Hydrazinolysis: Treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol under reflux, yields furo[3,2-b]pyridine-5-carbohydrazide. nih.gov This reaction is analogous to amidation, with hydrazine acting as the nucleophile. The resulting carbohydrazides are valuable building blocks in heterocyclic synthesis, often used to construct pyrazoles, oxadiazoles, and other ring systems. For the closely related furo[3,2-b]pyrrole system, carbohydrazides have been successfully synthesized and used as precursors for a variety of heterocyclic derivatives. researchgate.net

The table below summarizes these transformations.

TransformationReagent(s)Product
AmidationPrimary/Secondary Amine (R¹R²NH), HeatFuro[3,2-b]pyridine-5-carboxamide
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O), EthanolFuro[3,2-b]pyridine-5-carbohydrazide

Reduction of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol, yielding (furo[3,2-b]pyridin-5-yl)methanol. This transformation is a fundamental method for introducing a hydroxymethyl group, a versatile handle for further synthetic modifications.

This reduction is typically achieved using a strong hydride reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde, which is formed after the elimination of the ethoxide. libretexts.org Weaker reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. quora.comstackexchange.com Studies on the related benzofuro[3,2-b]pyridine system have demonstrated the successful reduction of an ethyl ester to the corresponding carbinol (alcohol) using boranate reagents. nih.gov

Reagent(s)Product TypeSpecific Product Name
Lithium Aluminium Hydride (LiAlH₄), THF/EtherPrimary Alcohol(Furo[3,2-b]pyridin-5-yl)methanol

Derivatization at Various Ring Positions

Beyond the ester group, the furo[3,2-b]pyridine core itself offers several sites for functionalization, enabling the synthesis of a diverse library of derivatives.

N-Alkylation and N-Substitution Reactions

The nitrogen atom in the pyridine ring is a site for alkylation and other substitution reactions. Direct alkylation of the pyridine nitrogen with an alkyl halide (e.g., ethyl iodide) results in the formation of a quaternary pyridinium (B92312) salt. This reaction increases the electron deficiency of the pyridine ring. In the case of related benzofuro[3,2-b]pyridone systems, reaction with ethyl iodide can lead to both N- and O-alkylation products, highlighting the potential for varied reactivity depending on the precise substrate and reaction conditions. nih.gov

Formylation Reactions

Electrophilic substitution reactions, such as formylation, can introduce a formyl (-CHO) group onto the heterocyclic ring. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comnih.gov For the furo[3,2-b]pyridine system, formylation is expected to occur preferentially on the electron-rich furan ring, likely at the C-2 position. The Vilsmeier-Haack reaction is a known transformation for furo[3,2-b]pyridine derivatives, serving as a key step for introducing functionalities via the resulting carboxaldehyde intermediate.

Bromination and Subsequent Cross-Coupling Reactions

Halogenation, particularly bromination, of the furo[3,2-b]pyridine core provides a crucial entry point for palladium-catalyzed cross-coupling reactions. Bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine. The position of bromination can be influenced by reaction conditions and the existing substitution pattern. For the furo[3,2-b]pyridine scaffold, bromination at the C-3 position of the pyridine ring has been reported.

The resulting bromo-substituted furo[3,2-b]pyridines are versatile substrates for reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-derivative with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.gov

Sonogashira Coupling: This involves the coupling of the bromo-derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. nih.govscirp.org

These cross-coupling reactions are powerful tools for elaborating the core structure with a wide variety of aryl, heteroaryl, and alkynyl groups.

Reaction TypeKey ReagentsProduct Type
BrominationN-Bromosuccinimide (NBS) or Bromine (Br₂)Bromo-furo[3,2-b]pyridine
Suzuki-Miyaura CouplingArylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted furo[3,2-b]pyridine
Sonogashira CouplingTerminal Alkyne, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base (e.g., Et₃N)Alkynyl-substituted furo[3,2-b]pyridine

Cycloaddition Reactions and Annulation

The fused ring system of furo[3,2-b]pyridine can participate in cycloaddition reactions, offering pathways to more complex, three-dimensional structures. While specific examples for the this compound are not extensively documented, the reactivity of isomeric furopyridines suggests this potential. For instance, furo[3,4-c]pyridines have been shown to undergo intramolecular Diels-Alder reactions. nih.govdocumentsdelivered.com Depending on the substituents, the furo[3,2-b]pyridine ring could potentially act as either the diene or the dienophile component in [4+2] cycloaddition reactions. acs.orgresearchgate.net

Furthermore, [3+2] cycloaddition reactions, which are a universal strategy for constructing five-membered heterocyclic rings, represent another potential pathway for functionalizing the furo[3,2-b]pyridine system or its derivatives. researchgate.net Annulation reactions, where a new ring is built onto the existing scaffold, are also a key strategy. The synthesis of the related benzofuro[3,2-b]pyridine core has been achieved through the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes, demonstrating a method to construct the ring system itself. rsc.org

Ring-Opening Reactions and Skeletal Rearrangements

The fused furo[3,2-b]pyridine scaffold possesses inherent stability; however, under specific conditions, both the furan and pyridine rings can undergo transformations involving ring-opening or skeletal rearrangements.

Furan Moiety Ring-Opening

The furan ring in the furo[3,2-b]pyridine system is susceptible to cleavage under certain photochemical and oxidative conditions. While specific studies on this compound are limited, related furo-pyridine derivatives provide insight into this reactivity.

Photochemical Ring-Opening: Irradiation of furo[3,2-b]pyridine derivatives can induce electrocyclic ring-opening of the furan moiety. For instance, the irradiation of 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-one in methanol has been shown to cause a ring-opening event, leading to the formation of 3-methoxymethylaminohexa-2,4- and -2,5-dien-4-olides. rsc.org This transformation highlights the potential for light-induced cleavage of the furan C-O bond in this fused system.

Oxidative Cleavage: The furan ring is known to be susceptible to oxidative cleavage, which can lead to the formation of 1,4-dicarbonyl compounds. Ozonolysis is a classic method for such transformations. While direct ozonolysis of this compound has not been detailed in the available literature, the general reactivity of furans suggests that this reaction would likely cleave the furan ring to yield a dicarbonyl-substituted pyridine derivative. The presence of pyridine as a solvent or additive in ozonolysis reactions can directly lead to the formation of aldehydes or ketones, avoiding peroxide intermediates. organic-chemistry.orgnih.gov

Detailed research findings on the furan ring-opening of this compound are not extensively documented, warranting further investigation into this area of its chemical reactivity.

Pyridine Ring Modifications

The pyridine ring of this compound can be modified through several strategies, including N-oxidation and reduction, which can alter its electronic properties and provide handles for further functionalization.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is a common strategy for activating the pyridine ring towards further reactions. For the analogous thieno[2,3-b]pyridine (B153569) system, selective oxidation is a known method for functionalization, leading to the corresponding N-oxides. nih.gov The resulting N-oxide can then influence the regioselectivity of subsequent substitution reactions or undergo rearrangements.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. While specific conditions for this compound are not reported, the hydrogenation of functionalized pyridines is a well-established method for the synthesis of saturated nitrogen heterocycles. For example, rhodium oxide (Rh2O3) has been used as a catalyst for the reduction of various substituted pyridines under mild conditions. liverpool.ac.uk The full hydrogenation of a 2,6-substituted pyridine has been achieved using a Lewis acid catalyst, proceeding through di- and tetra-hydropyridine intermediates. rsc.org It is anticipated that the pyridine ring of this compound could be similarly reduced, yielding the corresponding ethyl piperidine-5-carboxylate derivative.

The following table summarizes potential pyridine ring modifications based on the reactivity of related compounds.

TransformationReagents and ConditionsExpected Product
N-Oxidation Peracids (e.g., m-CPBA), H₂O₂/AcOHThis compound N-oxide
Catalytic Hydrogenation H₂, Rh₂O₃ or other transition metal catalystsEthyl 2,3,4,5,6,7-hexahydrofuro[3,2-b]pyridine-5-carboxylate

Further research is necessary to fully elucidate the scope and limitations of these pyridine ring modifications for this compound.

Mechanistic Investigations of Reactions Involving Ethyl Furo 3,2 B Pyridine 5 Carboxylate

Proposed Mechanisms for Core Formation Reactions

The synthesis of the furo[3,2-b]pyridine (B1253681) core, the foundational scaffold of the title compound, can be achieved through various synthetic strategies, primarily involving cyclization and cross-coupling reactions. The underlying mechanisms of these transformations are crucial for controlling yield and purity.

The formation of the furo[3,2-b]pyridine skeleton often involves an intramolecular cyclization, typically catalyzed by a transition metal. A plausible mechanistic pathway for the synthesis of the furo[3,2-b]pyridine core, starting from a suitably substituted pyridine (B92270) precursor, is through a palladium-catalyzed intramolecular C-H arylation.

A proposed mechanism for such a cyclization is depicted below:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (or triflate) precursor to a low-valent palladium(0) complex, forming a Pd(II) species.

C-H Activation/Deprotonation: An intramolecular C-H activation of the furan (B31954) precursor occurs, often facilitated by a base. This step can proceed via different pathways, including concerted metalation-deprotonation (CMD) or through an electrophilic aromatic substitution-type mechanism.

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) intermediate to form the new C-C bond, thus completing the fused bicyclic system of the furo[3,2-b]pyridine. The palladium(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.

The efficiency of this cyclization is dependent on factors such as the nature of the palladium catalyst, the ligands, the base, and the solvent, all of which can influence the rate-determining step of the catalytic cycle.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the synthesis of functionalized furo[3,2-b]pyridines. The catalytic cycle for the Suzuki-Miyaura reaction is well-established and can be applied to the synthesis of derivatives of ethyl furo[3,2-b]pyridine-5-carboxylate. chemrxiv.orgmdpi.com

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: chemrxiv.orgmdpi.com

Oxidative Addition: A palladium(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form an organopalladium(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, yielding the cross-coupled product and regenerating the palladium(0) catalyst.

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Pd(0) complex, Aryl-Pd(II)-X complex
Transmetalation The organic group from the organoboron compound is transferred to the Pd(II) center.Aryl-Pd(II)-X complex, Diorganopalladium(II) complex
Reductive Elimination The two organic groups on the Pd(II) center are coupled, forming the final product and regenerating the Pd(0) catalyst.Diorganopalladium(II) complex, Pd(0) complex

Mechanistic Pathways of Functionalization Reactions

The furo[3,2-b]pyridine ring system is susceptible to various functionalization reactions, including electrophilic and nucleophilic attacks. Understanding the mechanistic pathways of these reactions is essential for predicting and controlling the regioselectivity of substitution.

The furo[3,2-b]pyridine scaffold contains both an electron-rich furan ring and a relatively electron-deficient pyridine ring. This electronic disparity governs the regioselectivity of electrophilic aromatic substitution. Theoretical studies and experimental observations on related heterocyclic systems suggest that electrophilic attack is most likely to occur on the electron-rich furan moiety. researchgate.net

Computational studies on the regioselectivity of electrophilic aromatic substitution reactions of heteroaromatic systems can be used to predict the most likely sites of attack. rsc.org For the furo[3,2-b]pyridine system, the positions on the furan ring are generally more activated towards electrophiles than the positions on the pyridine ring. The presence of the ester group at the 5-position, being an electron-withdrawing group, will deactivate the pyridine ring towards electrophilic attack.

Electrophilic ReagentPredicted Major Product(s)Rationale
Nitrating Agents (e.g., HNO₃/H₂SO₄)2-Nitro or 3-Nitro derivativeThe furan ring is more electron-rich and thus more susceptible to nitration. researchgate.net
Halogenating Agents (e.g., NBS, NCS)2-Halo or 3-Halo derivativeHalogenation is expected to occur preferentially on the furan ring. nih.gov
Acylating Agents (e.g., Ac₂O, AlCl₃)2-Acyl or 3-Acyl derivativeFriedel-Crafts acylation is directed to the most nucleophilic positions on the furan ring.

Nucleophilic attack on this compound can occur at two primary sites: the carbonyl carbon of the ester group and the pyridine ring.

The ester group is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and amidation. The mechanism of these reactions typically involves the formation of a tetrahedral intermediate. For instance, in base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and ethanol (B145695).

Nucleophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-rich nature. However, if a good leaving group is present at an activated position (e.g., positions 2 or 6), nucleophilic substitution can occur, often via a Meisenheimer-like intermediate. The regioselectivity of such reactions can be influenced by the nature of the substituents on the pyridine ring. researchgate.net

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can profoundly impact the mechanism and outcome of chemical reactions involving this compound.

In palladium-catalyzed cross-coupling reactions for the synthesis of the furo[3,2-b]pyridine core, both the solvent and the phosphine (B1218219) ligands on the palladium catalyst are critical. gessnergroup.comresearchgate.net The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates, thereby influencing the reaction rate. The electronic and steric properties of the phosphine ligands can alter the reactivity of the palladium catalyst, affecting the efficiency of the oxidative addition and reductive elimination steps. rsc.orgresearchgate.net For example, electron-rich and bulky phosphine ligands can promote the oxidative addition step and stabilize the catalytic species.

The regioselectivity of functionalization reactions can also be influenced by the solvent. For instance, in nucleophilic aromatic substitution reactions on substituted pyridines, the ability of the solvent to act as a hydrogen-bond acceptor can significantly alter the ratio of isomeric products. researchgate.net A solvent's polarity and its ability to stabilize charged intermediates can favor one reaction pathway over another.

Reaction TypeFactorEffect on Mechanism
Palladium-catalyzed Cross-CouplingPhosphine Ligand Influences the rates of oxidative addition and reductive elimination. Electron-donating and bulky ligands can enhance catalytic activity. gessnergroup.comresearchgate.net
Palladium-catalyzed Cross-CouplingSolvent Affects the solubility of reagents and the stability of catalytic intermediates.
Nucleophilic Aromatic SubstitutionSolvent Polarity Can alter the regioselectivity by differentially stabilizing charged intermediates and transition states. researchgate.net
Electrophilic Aromatic SubstitutionCatalyst Lewis acid catalysts in Friedel-Crafts reactions activate the electrophile and can influence regioselectivity.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity and regioselectivity of the furo[3,2-b]pyridine scaffold, the core of this compound, are intricately governed by the electronic properties and positions of its substituents. The inherent electronic nature of this bicyclic system, featuring an electron-rich furan ring fused to an electron-deficient pyridine ring, predisposes it to a range of chemical transformations. The introduction of substituents can either enhance or suppress the innate reactivity of each ring, thereby directing the course of a reaction towards a specific outcome. The ethyl carboxylate group at the 5-position, being an electron-withdrawing group, plays a significant role in modulating the reactivity of the pyridine moiety.

Electrophilic Substitution

Electrophilic aromatic substitution reactions on the furo[3,2-b]pyridine ring system are generally directed towards the electron-rich furan ring, primarily at the C2 and C3 positions. The presence of substituents can significantly influence the regioselectivity of these reactions.

For instance, in the Vilsmeier-Haack formylation, a common method for introducing a formyl group onto an aromatic ring, the position of the existing substituent is crucial. While specific studies on this compound are limited, research on analogous substituted furo[3,2-b]pyridines can provide valuable insights. An electron-donating group at the C2 position, for example, would be expected to activate the furan ring further, favoring electrophilic attack at the C3 position. Conversely, an electron-withdrawing group at C2 would deactivate the furan ring, potentially making formylation more challenging or directing it to a different position if other sites are sufficiently activated.

The ethyl carboxylate group at C5 deactivates the pyridine ring towards electrophilic attack, thus reinforcing the inherent preference for substitution on the furan ring.

Nucleophilic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents or when bearing a good leaving group. The ethyl carboxylate group at the 5-position in this compound enhances the electrophilicity of the pyridine ring, especially at the C7 position.

In nucleophilic aromatic substitution (SNAr) reactions of halo-substituted furo[3,2-b]pyridines, the presence and nature of other substituents can influence the reaction rate and regioselectivity. For a hypothetical 7-chloro-furo[3,2-b]pyridine-5-carboxylate, the strong electron-withdrawing effect of the ester group would facilitate the displacement of the chloride by a nucleophile. The presence of additional electron-donating groups on the furan ring would likely have a lesser impact on this transformation, as their electronic influence would be more pronounced on the furan ring itself.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) and subsequent reactions with electrophiles are powerful tools for the functionalization of the furo[3,2-b]pyridine core. The regioselectivity of lithiation is highly dependent on the directing ability of the substituents present. Studies on the successive regioselective lithiation of the parent furo[3,2-b]pyridine have shown that the C7 position is the most acidic, followed by C3 and then C2.

The presence of a substituent will alter this order of reactivity. For this compound, the electron-withdrawing ester group at C5 would likely increase the acidity of the proton at C7, further favoring lithiation at this site.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly employed to form carbon-carbon bonds on halo-substituted furo[3,2-b]pyridines. The reactivity of the halide is influenced by its position and the electronic nature of other substituents. For instance, a halogen at C7 would be activated towards oxidative addition to the palladium catalyst by the adjacent electron-withdrawing ester group at C5.

Direct C-H arylation offers a more atom-economical approach to functionalization. Research on 2-substituted furo[3,2-b]pyridines has demonstrated that direct arylation can occur at both the C3 and C7 positions. The selectivity is influenced by the nature of the substituent at C2. For example, a bulky substituent at C2 might sterically hinder the approach of the catalyst to the C3 position, thereby favoring arylation at the more accessible C7 position. The electronic nature of the substituent also plays a role; an electron-donating group at C2 would enhance the nucleophilicity of the furan ring, potentially favoring C3 arylation, while the inherent acidity of the C7 proton makes it a consistently reactive site.

The following table summarizes the expected influence of substituents on the regioselectivity of various reactions on the furo[3,2-b]pyridine core, drawing inferences for this compound.

Reaction TypeSubstituent at C2Substituent at C5 (e.g., -COOEt)Predicted Major Regioisomer(s)
Electrophilic Substitution (e.g., Vilsmeier-Haack)Electron-Donating (e.g., -OMe)Electron-WithdrawingC3
Electrophilic Substitution (e.g., Vilsmeier-Haack)Electron-Withdrawing (e.g., -CN)Electron-WithdrawingLess reactive, potential for C3
Nucleophilic Substitution (on 7-halo derivative)AnyElectron-WithdrawingActivated at C7
LithiationAnyElectron-WithdrawingC7
Direct C-H ArylationElectron-DonatingElectron-WithdrawingC3 and C7 (ratio influenced by catalyst and steric factors)
Direct C-H ArylationBulky groupElectron-WithdrawingC7 favored over C3

Detailed research findings from studies on various substituted furo[3,2-b]pyridines underpin these predictions. For example, the selective palladium-catalyzed direct arylation of 2-phenylfuro[3,2-b]pyridine (B95193) has been shown to yield both 3- and 7-arylated products, with the reaction conditions influencing the product distribution. This highlights the delicate balance between the electronic activation of the furan ring and the inherent reactivity of the C-H bonds on the pyridine ring.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Ethyl furo[3,2-b]pyridine-5-carboxylate, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques and ¹⁵N NMR studies, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furo[3,2-b]pyridine (B1253681) core and the ethyl ester group. The aromatic protons on the pyridine (B92270) and furan (B31954) rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group would resonate in the upfield region.

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The chemical shifts of the aromatic carbons in the fused ring system would be influenced by the nitrogen heteroatom and the ester substituent. A comprehensive study on the ¹³C NMR spectra of various 2- or 3-substituted furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridines has been reported, which would serve as a crucial reference for the precise assignment of the carbon signals of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 7.8 - 8.2 d ~2.0
H-3 6.9 - 7.3 d ~2.0
H-6 8.5 - 8.9 d ~5.0
H-7 7.5 - 7.9 d ~5.0
-OCH₂CH₃ 4.2 - 4.6 q ~7.1

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 164 - 168
C-2 145 - 150
C-3 105 - 110
C-3a 150 - 155
C-5 130 - 135
C-6 148 - 152
C-7 115 - 120
C-7a 120 - 125
-OCH₂CH₃ 60 - 65

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the ethyl group protons and the coupling between adjacent aromatic protons on the furopyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the ethyl carboxylate group at C-5 by observing correlations from the protons on the pyridine ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a largely planar and rigid molecule like this compound, NOESY could help in confirming through-space interactions between protons on the fused rings and the ethyl group.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, would provide direct information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen would be sensitive to the electronic effects of the fused furan ring and the ester substituent, offering valuable data for computational and theoretical studies of this heterocyclic system.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring would also be observable. The aromatic C=C and C=N stretching vibrations of the furopyridine ring system would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Ester) Stretching 1710 - 1730
C-O (Ester) Stretching 1200 - 1300
C=C/C=N (Aromatic) Stretching 1450 - 1600
=C-H (Aromatic) Stretching 3000 - 3100
C-H (Alkyl) Stretching 2850 - 2980

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO₃), the expected exact mass is 191.0582 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃) from the ester function. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the ester and cleavage of the furan or pyridine ring. Analysis of these fragmentation pathways provides valuable confirmation of the proposed structure.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Possible Fragment
191 [M]⁺
162 [M - C₂H₅]⁺
146 [M - OC₂H₅]⁺

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related furopyridine structures would suggest a largely planar geometry for the fused ring system.

A crystal structure would reveal the precise conformation of the ethyl carboxylate group relative to the aromatic ring system. It would also provide detailed information about the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or hydrogen bonding, which could influence the physical properties of the compound.

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

The electronic structure of this compound, a conjugated heterocyclic system, can be effectively investigated using advanced electronic spectroscopy techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide insights into the electronic transitions occurring within the molecule upon absorption of electromagnetic radiation, which are fundamentally linked to the arrangement of its molecular orbitals.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of a molecule like this compound is dictated by the presence of its aromatic furopyridine core. This fused bicyclic system, comprising a furan ring and a pyridine ring, possesses a delocalized π-electron system. Consequently, its absorption spectrum is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These are expected to occur in the UV region. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the pyridine nitrogen or the furan oxygen, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net

For substituted furopyridine systems, absorption bands are typically observed in the 250 to 390 nm range. researchgate.net The ethyl carboxylate group (-COOEt) at the 5-position of the pyridine ring acts as a chromophore and an electron-withdrawing group, which can influence the energy of these transitions. This substitution can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to the unsubstituted furo[3,2-b]pyridine core, depending on the nature of the electronic interaction with the fused ring system.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further details about the excited state of the molecule. Following absorption of light and promotion to an excited singlet state, the molecule can relax to the ground state by emitting a photon. This emission, or fluorescence, typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

The fluorescence properties of furopyridine derivatives have been noted, with some exhibiting distinct fluorescent characteristics in solution. researchgate.net For instance, studies on the isomeric furo[2,3-b]pyridine (B1315467) derivatives have shown that the main fluorescence emission band can be influenced by the polarity of the solvent. researchgate.netresearchgate.net An increase in solvent polarity can lead to a shift of the emission to longer wavelengths, a phenomenon known as solvatochromism. This suggests a more polar nature of the excited state compared to the ground state. While specific fluorescence data for this compound is not extensively documented in publicly available literature, it is reasonable to anticipate potential fluorescence based on the properties of related furopyridine structures.

Spectroscopic ParameterExpected ObservationRationale
UV-Vis Absorption
Absorption Maxima (λmax)~250-390 nmBased on the characteristic absorption of the furopyridine core. researchgate.net
Molar Absorptivity (ε)High for π → π* transitions, Low for n → π* transitionsTypical intensities for these types of electronic transitions in aromatic systems. researchgate.net
Fluorescence Emission
Emission Maxima (λem)> λmax (absorption)Due to the Stokes shift, a common feature in fluorescence.
Quantum Yield (ΦF)VariableHighly dependent on the rigidity of the structure and non-radiative decay pathways.
SolvatochromismPossible red shift in polar solventsObserved in related furopyridine derivatives, indicating a change in dipole moment upon excitation. researchgate.netresearchgate.net

Theoretical and Computational Studies of Ethyl Furo 3,2 B Pyridine 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. cbijournal.com It is particularly effective for optimizing molecular geometry to find the most stable conformation and for calculating various electronic properties. cbijournal.comresearchgate.net For a molecule like Ethyl furo[3,2-b]pyridine-5-carboxylate, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict structural parameters like bond lengths and angles. cbijournal.comnih.gov

Table 1: Representative Theoretical Geometric and Electronic Parameters for Fused Heterocyclic Systems
ParameterTypical Calculated ValueSignificance
C=C Bond Length (Aromatic)1.39 - 1.40 ÅIndicates delocalized double bond character within the rings.
C-N Bond Length (in Pyridine (B92270) Ring)~1.36 ÅReflects the partial double bond character due to aromaticity.
C-O Bond Length (in Furan (B31954) Ring)~1.36 ÅShorter than a typical single bond, indicating electron delocalization.
C=O Bond Length (Ester)~1.22 ÅCharacteristic of a carbonyl double bond.
Dipole Moment (Debye)3.0 - 5.0 DQuantifies the polarity of the molecule, arising from electronegativity differences (N, O atoms). cbijournal.commaterialsciencejournal.org
SCF Energy (a.u.)System-dependentRepresents the total electronic energy of the optimized structure. cbijournal.com

The furo[3,2-b]pyridine (B1253681) core is an aromatic heterocyclic system composed of a furan ring fused to a pyridine ring. hmdb.ca Aromaticity, the special stability of cyclic, planar molecules with delocalized π-electrons, can be quantified using several computational indices.

Two common metrics are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively. dtu.dk

NICS: This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character, signifying a diamagnetic ring current induced by the delocalized π-electrons. researchgate.net

Table 2: Common Aromaticity Indices and Their Interpretation
IndexBasis of CalculationValue for Aromatic CharacterValue for Anti-Aromatic Character
HOMABond LengthsClose to 1 dtu.dkNegative Values dtu.dk
NICS(0)Magnetic ShieldingNegative (e.g., -5 to -15 ppm) researchgate.netPositive
PDIElectron DelocalizationLow ValuesHigh Values

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO acts as an electron donor, so regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its location indicates sites prone to nucleophilic attack. nih.govmaterialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. ekb.eg A small energy gap implies that the molecule can be easily excited, suggesting higher polarizability and greater chemical reactivity. materialsciencejournal.orgnih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors
ParameterFormulaTypical Value Range (eV)Interpretation
EHOMO--6.0 to -7.5Energy of the highest occupied molecular orbital; related to electron-donating ability. ekb.eg
ELUMO--1.5 to -2.5Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. ekb.eg
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.govekb.eg
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.2 to 0.25Reciprocal of hardness; indicates higher reactivity. ekb.eg

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations are invaluable for exploring its conformational space. researchgate.net

An MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov By simulating the molecule in a solvent (like water) at a specific temperature and pressure, one can observe the different shapes (conformations) it adopts and the relative stability of these conformations. This analysis helps in understanding the molecule's flexibility, its average structure in solution, and how it might interact with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property.

For this compound and its analogues, QSPR models could be developed to predict properties such as boiling point, solubility, density, or chromatographic retention times. The process involves:

Calculating a large number of molecular descriptors (e.g., topological, geometric, electronic).

Building a dataset of related compounds with known experimental property values.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive model. These models are valuable for estimating the properties of new, unsynthesized compounds, thereby guiding chemical design and saving experimental resources.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. This involves mapping the potential energy surface (PES) for the reaction, which shows the energy of the system as a function of the atoms' positions.

For this compound, this could be applied to study reactions such as the hydrolysis of the ester group or electrophilic aromatic substitution on the fused ring. The process involves:

Identifying Stationary Points: Locating the minimum-energy structures of the reactants, products, and any intermediates.

Locating Transition States (TS): Finding the saddle point on the PES that connects reactants to products. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate.

By elucidating the lowest-energy pathway, these calculations can confirm or predict reaction mechanisms, explain regioselectivity, and provide a theoretical basis for understanding the compound's chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl Furo[3,2-b]pyridine-5-carboxylate as a Versatile Synthetic Building Block

This compound serves as a valuable intermediate in organic synthesis, offering multiple reactive sites for functionalization. The furo[3,2-b]pyridine (B1253681) core is recognized as a privileged scaffold in the development of potent and selective inhibitors of cdc-like kinases (CLKs), which are potential therapeutic targets for neurodegenerative diseases and certain cancers. researchgate.net The versatility of the furo[3,2-b]pyridine framework is further highlighted by its amenability to successive regioselective metalations, allowing for the synthesis of polyfunctionalized derivatives. nih.gov

The furo[3,2-b]pyridine nucleus is a foundational component in the construction of more elaborate polycyclic systems. documentsdelivered.com For instance, the synthesis of benzofuro[3,2-b]pyridine derivatives has been achieved through annulation reactions of aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org While specific examples detailing the use of this compound as a direct precursor for such complex heterocycles are not extensively documented, its inherent structure suggests significant potential. The ester functionality at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various cyclization reactions. Furthermore, the pyridine (B92270) nitrogen and the furan (B31954) oxygen can influence the regioselectivity of electrophilic and nucleophilic substitution reactions, guiding the construction of additional fused rings.

Research on related benzofuro[3,2-b]pyridine-3-carboxylic acid esters has demonstrated their utility in synthesizing a variety of fused heterocyclic systems, including dihydropyridines and tetrazoles, through a series of transformations of the ester and other functional groups on the pyridone ring. nih.gov These transformations underscore the potential of the carboxylate group in facilitating the synthesis of complex polycyclic structures.

The furo[3,2-b]pyridine scaffold can undergo a variety of sequential organic transformations to build molecular complexity. A key strategy involves the regioselective functionalization of the heterocyclic core. Studies have shown that the furo[3,2-b]pyridine framework can be subjected to successive lithiations at different positions, followed by trapping with various electrophiles to introduce a range of substituents in a controlled manner. nih.gov This approach allows for the programmed synthesis of polysubstituted furo[3,2-b]pyridines.

While specific sequential transformations starting from this compound are not well-documented, the known reactivity of the parent scaffold provides a roadmap for its potential applications. For example, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond-forming reactions under ultrasound irradiation with a Pd/C-Cu catalyst. nih.gov This methodology could potentially be adapted for the further functionalization of this compound.

Integration into Novel Catalytic Systems

The electron-donating and coordinating properties of the furo[3,2-b]pyridine system make it an attractive candidate for incorporation into catalytic scaffolds. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as binding sites for metal centers.

Derivatives of furo[3,2-b]pyridine have been successfully employed as ligands in metal-mediated catalysis. A notable example is the development of a sterically demanding chiral-at-metal ruthenium(II) catalyst. This catalyst is composed of two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. researchgate.net The cis-coordination of these ligands generates helical chirality and a stereogenic ruthenium center. The catalytic site is highly shielded by two 2-(tert-butyl)furo[3,2-b]pyridine moieties. researchgate.net

Table 1: Chiral-at-Ruthenium Catalyst with Furo[3,2-b]pyridine Ligands

Catalyst FeatureDescription
Metal CenterRuthenium(II)
Ligand TypeBidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene
ChiralityHelical chirality and a stereogenic ruthenium center
Key Structural FeatureHighly shielded catalytic site due to 2-(tert-butyl)furo[3,2-b]pyridine moieties

This catalyst has shown promise in the enantioselective alkynylation of ketones, demonstrating the potential of the furo[3,2-b]pyridine scaffold in the design of effective asymmetric catalysts. researchgate.net

The potential of this compound in organocatalysis is an area that remains largely unexplored. However, the presence of the basic pyridine nitrogen suggests that it could function as a Lewis basic catalyst in certain reactions. Furthermore, the aromatic system could be modified with chiral substituents to create chiral organocatalysts for asymmetric synthesis. Given the growing interest in metal-free catalysis, the development of furo[3,2-b]pyridine-based organocatalysts represents a promising avenue for future research.

Contributions to Advanced Materials Chemistry

Fused heterocyclic systems, such as furo[3,2-b]pyridines, are of interest in materials science due to their rigid, planar structures and unique electronic properties, which make them suitable for applications in organic electronics. ias.ac.in While the direct application of this compound in advanced materials is not yet established, the inherent properties of the furo[3,2-b]pyridine core suggest its potential utility.

The combination of an electron-rich furan ring and an electron-deficient pyridine ring can lead to interesting photophysical properties, such as fluorescence, which could be exploited in the development of organic light-emitting diodes (OLEDs) or sensors. The ester functionality of this compound could be used as a handle to incorporate the furo[3,2-b]pyridine unit into polymeric structures, potentially leading to new functional materials with tailored electronic and optical properties. Research on other pyridine-fused heterocycles has shown their value in designing functional materials like organic semiconductors. ias.ac.in

Synthesis of Monomers for Polymer Synthesis

Currently, there is a lack of specific research data detailing the direct use of this compound as a monomer for polymer synthesis. The potential for this compound to act as a building block for polymers would depend on the reactivity of its functional groups—the ethyl ester and the fused heterocyclic ring system. In principle, the ester group could be hydrolyzed to a carboxylic acid, which could then be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. Alternatively, the aromatic core could potentially be functionalized to introduce polymerizable groups. However, without specific studies on the polymerization of this particular molecule, its role as a monomer remains theoretical.

Precursors for Optoelectronic Materials

The unique electronic properties of fused heterocyclic systems like furopyridines make them attractive candidates for applications in optoelectronic materials. The combination of the electron-rich furan ring and the electron-deficient pyridine ring can lead to interesting photophysical properties, such as fluorescence and charge-transport capabilities. These characteristics are essential for the development of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While the broader class of furopyridines is being explored for these applications, specific research on the electronic properties and use of this compound as a precursor for optoelectronic materials is not extensively documented in the available literature. The electronic characteristics of such molecules are highly dependent on their specific substitution patterns, and thus, data from other furopyridine isomers cannot be directly extrapolated to this compound. Further computational and experimental studies would be necessary to elucidate the specific electronic and photophysical properties of this compound and to evaluate its potential in this field.

Development of Functional Dyes and Pigments

The development of functional dyes and pigments often relies on molecules with extended conjugated π-systems, which are responsible for their color and other properties. The fused aromatic structure of this compound provides a conjugated system that could potentially absorb and emit light in the visible region of the electromagnetic spectrum, a key characteristic of dyes and pigments.

However, a review of the current scientific literature does not indicate that this compound has been specifically investigated or developed as a functional dye or pigment. The synthesis of dyes often involves the strategic placement of electron-donating and electron-withdrawing groups on an aromatic core to tune the color and properties of the final molecule. While the furopyridine core of this compound could serve as a starting point for such a scaffold, there are no specific reports of its use for this purpose.

Future Directions and Research Gaps

Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of the furo[3,2-b]pyridine (B1253681) core has been achieved through various established methods, including intramolecular cyclizations and metal-catalyzed cross-coupling reactions. researchgate.net However, the synthesis of the 5-carboxylate derivative specifically is not widely reported, leaving significant room for methodological development, particularly through the lens of green chemistry.

Current synthetic strategies often rely on multi-step sequences that may involve harsh reagents or require purification by column chromatography, which can be inefficient for larger-scale production. nih.gov Future research could focus on developing more atom-economical and environmentally benign synthetic pathways.

Unexplored Synthetic Strategies:

One-Pot Procedures: The development of one-pot or tandem reactions starting from simple pyridine (B92270) and furan (B31954) precursors could significantly improve efficiency. For instance, adapting the Pd/C-Cu catalyzed one-pot synthesis used for 2-substituted furo[3,2-b]pyridines, which combines C-C coupling and C-O bond formation, could be a viable strategy. nih.govresearchgate.net

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed furo[3,2-b]pyridine core at the 5-position represents a highly attractive but unexplored route. This would avoid the need for pre-functionalized starting materials, reducing step counts and waste.

Novel Cyclization Strategies: Exploration of photochemical or electrochemical cyclization methods could provide alternative pathways that operate under mild conditions without the need for stoichiometric reagents.

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of Ethyl furo[3,2-b]pyridine-5-carboxylate is a major research gap. Future work should investigate the use of sustainable methodologies to minimize environmental impact. rasayanjournal.co.innih.gov

Green Chemistry ApproachPotential ApplicationAnticipated Advantages
Microwave-Assisted SynthesisAccelerating key cyclization or cross-coupling steps. Reduced reaction times, improved yields, lower energy consumption.
UltrasonicationEnhancing reaction rates in heterogeneous catalysis, such as with Pd/C. nih.govImproved mass transfer, potential for lower reaction temperatures.
Use of Green SolventsReplacing traditional solvents like DMF with bio-based solvents (e.g., Cyrene) or ionic liquids.Reduced toxicity and environmental persistence.
Catalysis with Earth-Abundant MetalsReplacing palladium or rhodium catalysts with catalysts based on iron, copper, or nickel.Lower cost and reduced toxicity.
Flow ChemistryTransitioning from batch to continuous manufacturing processes.Enhanced safety, precise control over reaction parameters, easier scalability.

Novel Reactivity and Transformation Pathways

The reactivity of the furo[3,2-b]pyridine scaffold has been explored to some extent, with known transformations including electrophilic substitution, Suzuki coupling, and Vilsmeier-Haack reactions. semanticscholar.org However, for this compound, the interplay between the two fused rings and the electron-withdrawing ester group offers a unique reactivity profile that remains largely uninvestigated.

Future research should aim to systematically map the reactivity of this molecule to unlock its potential as a versatile chemical intermediate.

Potential Transformation Pathways:

Functionalization of the Core:

Electrophilic Aromatic Substitution: The directing effects of the fused rings and the ester group on reactions such as nitration, halogenation, and Friedel-Crafts acylation are unknown. Determining the regioselectivity of these reactions is a fundamental research gap.

Metal-Mediated C-H Functionalization: Directing group-assisted C-H activation at positions ortho to the pyridine nitrogen or furan oxygen could provide access to novel derivatives that are difficult to synthesize otherwise.

Transformation of the Ethyl Carboxylate Group: The ester at the 5-position is a key functional handle. Its conversion into a wide array of other functional groups is a critical area for exploration.

Hydrolysis and Derivatization: Saponification to the corresponding carboxylic acid would provide a precursor for amides, acid chlorides, and other acid derivatives.

Reduction: Reduction of the ester to the corresponding primary alcohol would yield a hydroxymethyl derivative, a valuable building block for further modification.

Conversion to Nitrogen-Containing Groups: Transformation into hydrazides, nitriles, or tetrazoles could be achieved through established synthetic protocols, expanding the chemical space of accessible derivatives. mdpi.com

Cross-Coupling Reactions: While the synthesis of the core may involve cross-coupling, post-synthetic modification of halogenated derivatives of this compound via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at various positions remains an unexplored field. researchgate.netnih.gov

Computational Design of New Furo[3,2-b]pyridine Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting the properties of novel molecules, thereby guiding synthetic efforts toward materials with specific functions. utexas.edu For the furo[3,2-b]pyridine system, computational studies have been primarily used in the context of drug discovery. cncb.ac.cnnih.gov A significant research gap exists in the application of these methods to design derivatives of this compound for non-biological applications, such as in materials science.

Future research should leverage computational tools to predict and tailor the electronic and photophysical properties of this heterocyclic system.

Areas for Computational Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate key electronic properties such as HOMO/LUMO energy levels, band gaps, and charge distribution. These calculations can help identify derivatives with suitable characteristics for use in organic electronics.

Molecular Dynamics Simulations: Simulations can predict the solid-state packing and morphology of new derivatives, which are crucial for properties like charge mobility in organic semiconductors.

Virtual Screening for Material Properties: Computational screening of a virtual library of substituted this compound derivatives could rapidly identify candidates with desirable properties, such as large nonlinear optical responses or specific absorption/emission wavelengths for dye applications.

Computational MethodPredicted PropertyPotential Application Area
Density Functional Theory (DFT)HOMO/LUMO energies, electron affinity, ionization potential.Organic semiconductors (OLEDs, OPVs).
Time-Dependent DFT (TD-DFT)Excited state energies, absorption/emission spectra.Organic dyes, fluorescent probes.
Molecular Dynamics (MD)Crystal packing, thin-film morphology.Charge transport in electronic devices.

Expanding Applications in Niche Chemical Fields (excluding clinical/biological)

While furopyridines have been extensively investigated for their biological activities, their potential in other chemical fields is underdeveloped. The unique structure of this compound suggests several non-clinical applications that merit investigation.

Organic Materials Science: The conjugated π-system of the furo[3,2-b]pyridine core makes it an attractive candidate for organic electronic materials. Derivatives could be designed to function as:

Organic Light-Emitting Diode (OLED) Emitters: By tuning the electronic properties through substitution, molecules with high quantum yields and specific emission colors could be developed.

Organic Photovoltaic (OPV) Materials: The scaffold could serve as a building block for new donor or acceptor materials in bulk heterojunction solar cells.

Organic Field-Effect Transistor (OFET) Semiconductors: The planar structure is conducive to the π-π stacking required for efficient charge transport.

Ligand Development for Catalysis: The pyridine nitrogen atom provides a coordination site for metal ions. This opens up the possibility of using chiral derivatives of this compound as ligands in asymmetric catalysis, a largely unexplored area for this scaffold. researchgate.net

Functional Dyes and Probes: Modification of the core structure could lead to novel solvatochromic or fluorescent dyes for use as chemical sensors or imaging agents in non-biological systems.

Advanced Chemical Intermediates: The compound can serve as a highly functionalized and rigid scaffold for the synthesis of more complex, polycyclic, or macrocyclic chemical architectures. rsc.orgresearchgate.net

Challenges and Opportunities in Scale-Up and Industrial Relevance

Transitioning a novel chemical compound from laboratory-scale synthesis to industrial production presents a distinct set of challenges and opportunities. For this compound, these are currently hypothetical but crucial for any potential future application.

Challenges:

Regioselectivity: Controlling regioselectivity during the construction of the fused ring system or in subsequent functionalization steps can be difficult, leading to isomeric impurities that require costly separation. researchgate.net

Process Safety: The use of hazardous reagents (e.g., strong acids, organometallic reagents) or high-pressure/high-temperature conditions in traditional synthetic routes may pose safety risks on an industrial scale.

Purification: Reliance on column chromatography for purification is a major bottleneck for scale-up and is not economically viable for large-scale production. nih.gov

Opportunities:

Process Intensification: The development of one-pot syntheses or telescoped reaction sequences, where intermediates are not isolated, can drastically reduce waste, cost, and production time. rsc.org

Continuous Flow Manufacturing: Implementing key synthetic steps in a continuous flow reactor can offer superior control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate seamless scale-up.

Catalyst Optimization: Research into more robust, efficient, and recyclable catalysts for the key bond-forming reactions could significantly improve the economic and environmental profile of the synthesis. Heterogeneous catalysts, such as Pd/C, are particularly attractive for their ease of separation and reuse. researchgate.net

Crystallization-Based Purification: Designing the final synthetic step to produce a solid that can be purified by crystallization rather than chromatography would be a major advantage for industrial production.

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